molecular formula C8H7BrN2 B174448 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-58-3

3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B174448
M. Wt: 211.06 g/mol
InChI Key: KDAXPQWYQKHDLH-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is part of the 1H-pyrrolo[2,3-b]pyridine family, which has been studied for its potential in various biological applications .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine”, has been reported in several studies . The process typically involves reactions with R-substituted aldehyde at 50°C .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” consists of a pyrrolo[2,3-b]pyridine scaffold . The compound has a molecular weight of 211.06 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” include a molecular weight of 211.06 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 151 .

Scientific Research Applications

  • Scientific Field: Medical Science, Oncology .
  • Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The specific compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes: The results showed that 4h has potent FGFR inhibitory activity and can inhibit breast cancer 4T1 cell proliferation, induce its apoptosis, and inhibit the migration and invasion of 4T1 cells .

Future Directions

The future directions for “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” and its derivatives could involve further exploration of their biological activities and potential applications in cancer therapy .

properties

IUPAC Name

3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAXPQWYQKHDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459801
Record name 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine

CAS RN

145934-58-3
Record name 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145934-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org

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